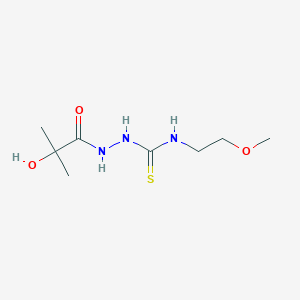
2-(2-hydroxy-2-methylpropanoyl)-N-(2-methoxyethyl)hydrazinecarbothioamide
Übersicht
Beschreibung
2-(2-hydroxy-2-methylpropanoyl)-N-(2-methoxyethyl)hydrazinecarbothioamide, also known as HMMH, is a chemical compound that has shown promising results in scientific research applications.
Wirkmechanismus
2-(2-hydroxy-2-methylpropanoyl)-N-(2-methoxyethyl)hydrazinecarbothioamide works by inhibiting the activity of certain enzymes that are involved in inflammation and tumor growth. It also activates the immune system to help fight cancer cells.
Biochemical and Physiological Effects
2-(2-hydroxy-2-methylpropanoyl)-N-(2-methoxyethyl)hydrazinecarbothioamide has been shown to reduce inflammation and tumor growth in animal models. It has also been shown to increase the activity of immune cells that are involved in fighting cancer cells.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of using 2-(2-hydroxy-2-methylpropanoyl)-N-(2-methoxyethyl)hydrazinecarbothioamide in lab experiments is that it has shown promising results in animal models. Another advantage is that it can be synthesized using a simple two-step process. One limitation of using 2-(2-hydroxy-2-methylpropanoyl)-N-(2-methoxyethyl)hydrazinecarbothioamide in lab experiments is that it has not been extensively studied in humans.
Zukünftige Richtungen
For 2-(2-hydroxy-2-methylpropanoyl)-N-(2-methoxyethyl)hydrazinecarbothioamide research include studying its effects in humans, exploring its potential as a treatment for inflammatory diseases and cancer, and investigating its mechanism of action in more detail. 2-(2-hydroxy-2-methylpropanoyl)-N-(2-methoxyethyl)hydrazinecarbothioamide could also be modified to improve its potency and specificity for certain enzymes involved in inflammation and tumor growth.
Wissenschaftliche Forschungsanwendungen
2-(2-hydroxy-2-methylpropanoyl)-N-(2-methoxyethyl)hydrazinecarbothioamide has been shown to have anti-inflammatory and anti-tumor properties. It has been used in scientific research to study the effects of inflammation and cancer on the body. 2-(2-hydroxy-2-methylpropanoyl)-N-(2-methoxyethyl)hydrazinecarbothioamide has also been used to study the role of the immune system in fighting cancer.
Eigenschaften
IUPAC Name |
1-[(2-hydroxy-2-methylpropanoyl)amino]-3-(2-methoxyethyl)thiourea | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H17N3O3S/c1-8(2,13)6(12)10-11-7(15)9-4-5-14-3/h13H,4-5H2,1-3H3,(H,10,12)(H2,9,11,15) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CECVNXAQGMABOO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C(=O)NNC(=S)NCCOC)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H17N3O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
235.31 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(2-hydroxy-2-methylpropanoyl)-N-(2-methoxyethyl)hydrazinecarbothioamide | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![2-{[4-methyl-5-(3-pyridinyl)-4H-1,2,4-triazol-3-yl]thio}-N-(5-propyl-1,3,4-thiadiazol-2-yl)acetamide](/img/structure/B4853168.png)


![2-[4-(2-furylmethyl)-5-mercapto-4H-1,2,4-triazol-3-yl]-2-propanol](/img/structure/B4853200.png)
![N-(4-{N-[(3-chloro-6-ethyl-1-benzothien-2-yl)carbonyl]ethanehydrazonoyl}phenyl)-2,2,3,3,4,4,4-heptafluorobutanamide](/img/structure/B4853203.png)
![N-[2-(4-allyl-5-{[2-(4-bromophenyl)-2-oxoethyl]thio}-4H-1,2,4-triazol-3-yl)ethyl]-2-thiophenecarboxamide](/img/structure/B4853210.png)
![5-{[(3,4-dimethylphenyl)amino]carbonyl}-1-methyl-1H-pyrazole-4-carboxylic acid](/img/structure/B4853214.png)

![N-({[2-chloro-5-(propionylamino)phenyl]amino}carbonothioyl)-2,6-dimethoxybenzamide](/img/structure/B4853231.png)

![4-[2-(allyloxy)benzylidene]-2-(2-naphthyl)-1,3-oxazol-5(4H)-one](/img/structure/B4853245.png)
![2-{[4-allyl-5-(3-methylphenyl)-4H-1,2,4-triazol-3-yl]thio}-N-(5-fluoro-2-methylphenyl)acetamide](/img/structure/B4853249.png)
![N-[4-(aminosulfonyl)benzyl]-1-ethyl-1H-pyrazole-5-carboxamide](/img/structure/B4853258.png)